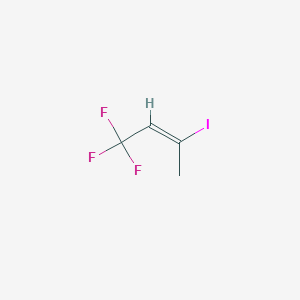
(E)-1,1,1-trifluoro-3-iodobut-2-ene
Vue d'ensemble
Description
(E)-1,1,1-trifluoro-3-iodobut-2-ene, also known as TFB or trifluoroiodoethylene, is a fluorinated alkene that has gained significant attention in recent years due to its unique properties and potential applications in various fields of research. TFB is a colorless liquid that is highly reactive and has a strong oxidizing ability.
Applications De Recherche Scientifique
Synthesis of β-(trifluoromethyl)furans
(E)-1,1,1-trifluoro-3-iodobut-2-ene is used in the synthesis of β-(trifluoromethyl)furans, which are obtained by reacting 1,3-dicarbonyl compounds with (E)-1,1,1-trifluoro-3-nitrobut-2-ene. This process highlights the compound's reactivity and its potential in creating trifluoromethylated organic compounds (Barkov, Korotaev & Sosnovskikh, 2013).
Photochemical Reactions with Trifluoroiodomethane
The compound participates in photochemical reactions with trifluoroiodomethane, leading to the production of various adducts. This illustrates its reactivity under photochemical conditions, which can be utilized in organic synthesis (Gregory, Haszeldine & Tipping, 1971).
Rearrangement in Reactions with Enamines
When reacting with enamines derived from cycloalkanones, (E)-1,1,1-trifluoro-3-iodobut-2-ene undergoes rearrangement, resulting in the formation of 1-pyrroline N-oxides. This application demonstrates its potential in synthesizing nitrogen-containing heterocycles (Korotaev et al., 2012).
Synthesis of Arylhydrazones
A series of trifluoromethyl-containing arylhydrazones have been synthesized using (E)-1,1,1-trifluoro-3-iodobut-2-ene. This application shows its utility in the preparation of compounds with potential biological activity (Jiang & Zhu, 2008).
Molecular Mechanism Studies
The molecular mechanism of reactions involving (E)-1,1,1-trifluoro-3-iodobut-2-ene has been studied, providing valuable insights into the chemical behavior of such compounds and their potential use in complex organic synthesis (Kącka‐Zych & Jasiński, 2020).
Preparation and Photochemical Rearrangement Studies
The compound has been studied for its role in the preparation and photochemical rearrangement of acyclic perfluoroalkyl and polyfluoroalkyl olefins, highlighting its versatility in the field of fluorine chemistry (Fields, Haszeldine & Kumadaki, 1982).
Propriétés
IUPAC Name |
(E)-1,1,1-trifluoro-3-iodobut-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3I/c1-3(8)2-4(5,6)7/h2H,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJZKLJZJYRSNP-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(F)(F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(F)(F)F)/I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1,1,1-trifluoro-3-iodobut-2-ene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



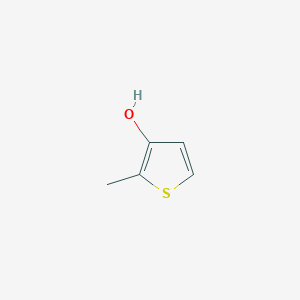
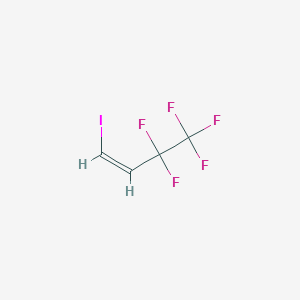


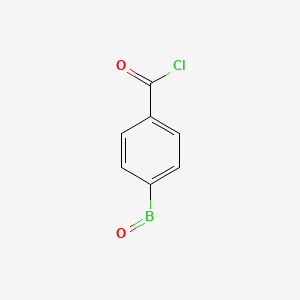



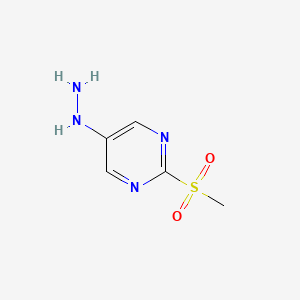


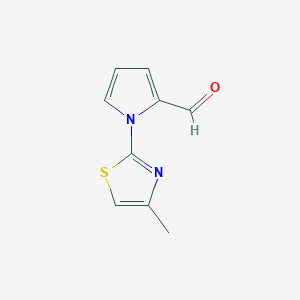

![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B3041841.png)